![molecular formula C6H7FN4O B2547758 [(6-Fluoropyridin-2-yl)amino]urea CAS No. 75771-87-8](/img/structure/B2547758.png)

[(6-Fluoropyridin-2-yl)amino]urea

Description

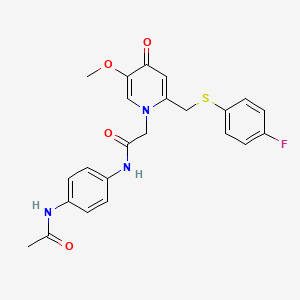

[(6-Fluoropyridin-2-yl)amino]urea is a chemical compound that falls within the broader category of functionalized ureas. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and anion recognition. Although the provided papers do not directly discuss [(6-Fluoropyridin-2-yl)amino]urea, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the derivatization of specific scaffolds, such as 2-amino-5,7-dimethyl-1,8-naphthyridine, to yield derivatives with urea functionalities . An efficient synthetic route is crucial for producing a variety of analogues with different substituents, which can significantly affect the activity and solubility of the resulting compounds . The synthesis of similar fluorinated ureas typically involves the condensation of a fluorinated amine with substituted phenyl isocyanates under mild conditions .

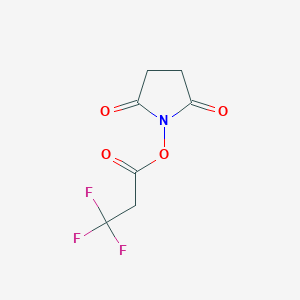

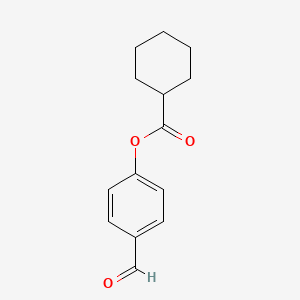

Molecular Structure Analysis

The molecular structure of related fluorinated ureas is confirmed using techniques such as 1H, 13C, and 19F NMR spectroscopy, along with elemental analyses . The presence of a fluorine atom in the molecule can influence its electronic properties and thus its interaction with biological targets or anions. The optical activities of these compounds are often confirmed by optical rotation measurements, indicating their potential chirality .

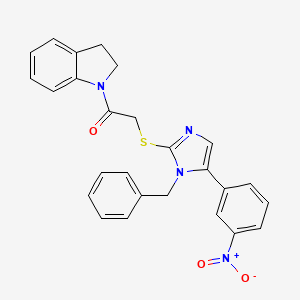

Chemical Reactions Analysis

In the context of anion recognition, some urea derivatives exhibit specific interactions with fluoride ions. These interactions can lead to hydrogen-bonding and subsequent deprotonation events, as observed with certain 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives . The deprotonation induced by fluoride ions can be a critical aspect of the chemical reactivity of such compounds.

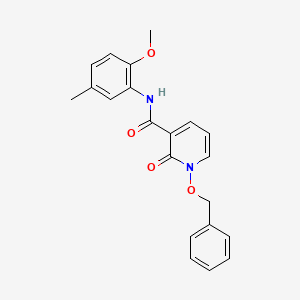

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated ureas, such as solubility, can be tailored by introducing various substituents. For instance, water-solubilizing substituents at specific positions can enhance the compound's solubility, which is essential for its bioavailability and potential therapeutic applications . The inhibition activity of these compounds against enzymes like acetylcholinesterase and butyrylcholinesterase suggests that they can interact with biological macromolecules, which is often related to their physical and chemical properties .

properties

IUPAC Name |

[(6-fluoropyridin-2-yl)amino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQXBGCPOXMFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)

![{[4-Chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2547680.png)

![5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid](/img/structure/B2547685.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)